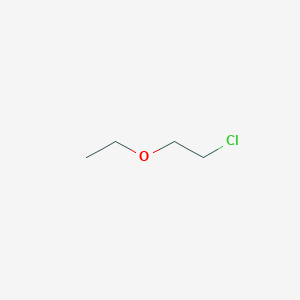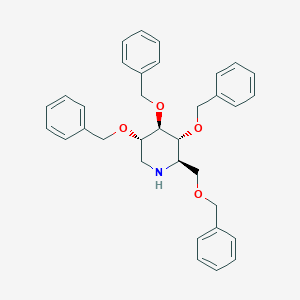
2,3,5,6-四甲基苯甲醛
描述
2,3,5,6-Tetramethylbenzaldehyde is an organic compound with the molecular formula C11H14O. It is a derivative of benzaldehyde, characterized by the presence of four methyl groups attached to the benzene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .
科学研究应用
2,3,5,6-Tetramethylbenzaldehyde is utilized in numerous scientific research applications:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme-catalyzed reactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the manufacture of dyes, fragrances, and polymers.
准备方法
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetramethylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,3,5,6-tetramethylbenzyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, 2,3,5,6-Tetramethylbenzaldehyde is produced through catalytic oxidation processes. These methods often employ metal catalysts, such as palladium or platinum, to facilitate the oxidation of tetramethylbenzyl alcohol. The process is optimized for large-scale production, ensuring efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 2,3,5,6-Tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,3,5,6-tetramethylbenzoic acid using strong oxidizing agents.
Reduction: Reduction of 2,3,5,6-Tetramethylbenzaldehyde can yield 2,3,5,6-tetramethylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: 2,3,5,6-Tetramethylbenzoic acid.
Reduction: 2,3,5,6-Tetramethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of 2,3,5,6-Tetramethylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group undergoes electron transfer processes, leading to the formation of carboxylic acids. In reduction reactions, the aldehyde group accepts electrons, resulting in the formation of alcohols. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize intermediates and transition states during reactions .
相似化合物的比较
2,4,6-Trimethylbenzaldehyde: Similar structure but with three methyl groups.
3,5-Dimethylbenzaldehyde: Contains two methyl groups.
4-Hydroxy-3,5-dimethylbenzaldehyde: Features hydroxyl and methyl groups.
Uniqueness: 2,3,5,6-Tetramethylbenzaldehyde is unique due to the presence of four methyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other benzaldehyde derivatives, offering unique advantages in specific applications .
属性
IUPAC Name |
2,3,5,6-tetramethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPYGAYAQAHJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455711 | |
| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17432-37-0 | |
| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetramethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















